Product packaging for Ethyl 2-[(chloroacetyl)amino]benzoate(Cat. No.:CAS No. 6307-66-0)

Ethyl 2-[(chloroacetyl)amino]benzoate

Cat. No.: B1267578
CAS No.: 6307-66-0
M. Wt: 241.67 g/mol
InChI Key: XTGWPJKSHKMRJJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]benzoate (CAS 6307-66-0) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. With a molecular formula of C11H12ClNO3 and a molecular weight of 241.67 g/mol , this compound serves as a versatile synthon for constructing diverse molecular architectures. Its structure, featuring both a benzoate ester and a reactive chloroacetamido group, allows it to undergo various transformations, particularly serving as a precursor in heterocyclic synthesis and the development of more complex pharmaceutical agents . The chloroacetyl moiety provides a highly reactive site for nucleophilic substitution, enabling researchers to facilely introduce nitrogen-based functional groups and facilitate intramolecular cyclization reactions . For example, it can undergo heterocyclization with reagents like ammonium thiocyanate to yield derivatives such as ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, demonstrating its utility in forming biologically relevant five-membered heterocyclic rings . As a derivative of ethyl aminobenzoate (benzocaine), this compound is intrinsically linked to a family of molecules with a known history in pharmacological applications, providing a familiar scaffold that can be modified to explore new biological activities . Researchers should handle this material with care. It is classified as Harmful/Irritant (GHS07) and carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is required. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B1267578 Ethyl 2-[(chloroacetyl)amino]benzoate CAS No. 6307-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWPJKSHKMRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284889
Record name ethyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-66-0
Record name NSC44267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Catalysts

The use of nitrogen-containing catalysts, such as dimethylformamide (DMF), enhances reaction efficiency by activating chloroacetyl chloride. In a patent by, DMF (0.04 mol) catalyzed the synthesis of chloroacetyl chloride from glycolic acid and thionyl chloride, achieving 98% yield under mild conditions. This catalytic approach is transferable to the acylation step, where DMF accelerates the formation of the reactive acylium ion.

Solvent Effects

Polar aprotic solvents like DMF improve reactant solubility and stabilize transition states. Comparative studies show that DMF-based reactions achieve yields exceeding 85%, whereas non-polar solvents like toluene result in slower kinetics and lower yields (~60%).

Temperature and Time

Optimized protocols reflux the reaction mixture for 6–8 hours at 40–60°C, ensuring complete conversion. Prolonged heating beyond 10 hours risks decomposition, particularly in the presence of residual moisture.

Alternative Synthetic Routes

Solid-Phase Synthesis

A modified approach immobilizes ethyl 2-aminobenzoate on Wang resin, enabling stepwise acylation with chloroacetyl chloride. This method simplifies purification but requires specialized equipment, limiting scalability.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–30 minutes by enhancing molecular collisions. Initial trials report 78% yield at 100°C, though reproducibility remains under investigation.

Synthesis of Chloroacetyl Chloride

Chloroacetyl chloride, a critical reagent, is synthesized via glycolic acid and thionyl chloride in the presence of DMF (Table 1):

Table 1: Optimized Synthesis of Chloroacetyl Chloride

Parameter Value
Glycolic acid 0.1 mol
Thionyl chloride 0.3 mol
Catalyst (DMF) 0.04 mol
Temperature 25°C, 18 hours
Yield 84% (distilled)

This method’s scalability and high purity make it preferable for large-scale production of this compound.

Analytical Characterization

Purity Assessment:

  • HPLC: Purity ≥96% is confirmed using C18 columns with UV detection at 254 nm.
  • NMR: $$ ^1H $$ NMR (CDCl$$ _3 $$) shows characteristic peaks at δ 1.39 (t, CH$$ _3 $$), 4.38 (q, OCH$$ _2 $$), and 7.2–8.1 (aromatic protons).

Mass Spectrometry:
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 241.67 [M+H]$$ ^+ $$.

Industrial and Research Applications

Pharmaceutical manufacturers utilize this compound to synthesize analgesics and anti-inflammatory agents. Its derivatives inhibit cyclooxygenase-2 (COX-2) with IC$$ _{50} $$ values <1 μM, highlighting therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 2-[(chloroacetyl)amino]benzoic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(chloroacetyl)amino]benzoate is being studied for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.

Case Study: Anticancer Activity

Research has indicated that derivatives of chloroacetyl compounds can exhibit anticancer properties. For example, studies have shown that chloroacetyl derivatives can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines . This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action against specific cancer types.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including acylation and amination.

Synthetic Routes

  • Formation of Amide Bonds : this compound can be used to synthesize amides through nucleophilic substitution reactions.
  • Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex structures, such as pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific properties. Its ability to form polymers and coatings makes it suitable for various applications.

Application Example: Polymer Development

Research has shown that incorporating chloroacetyl groups into polymer systems can enhance their thermal stability and mechanical properties . this compound could be utilized to create copolymers with improved characteristics for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(chloroacetyl)amino]benzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloroacetyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme inhibition and protein modification.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

Property Ethyl 2-[(chloroacetyl)amino]benzoate Ethyl 4-[(chloroacetyl)amino]benzoate
Substitution Position Ortho Para
Melting Point Not reported in evidence 112.4–112.7°C
Synthetic Yield ~78% (inferred from similar methods) 78% (MeOH recrystallization)
Applications Antimicrobial precursor Heterocyclic synthesis

Both isomers undergo similar nucleophilic acyl substitution mechanisms but may differ in reactivity due to electronic effects .

Functional Group Variations: Chloroacetyl vs. Other Acyl Groups

Replacing the chloroacetyl group with alternative acyl moieties alters physicochemical and biological properties:

Compound Acyl Group Key Differences
Ethyl 2-[(2-chlorobenzoyl)amino]acetate 2-Chlorobenzoyl Enhanced aromaticity; reduced electrophilicity
Ethyl 4-(acetoacetylamino)benzoate Acetoacetyl Increased steric bulk; ketone functionality
Ethyl 3-[(chloroacetyl)amino]benzoate Chloroacetyl Meta substitution; unknown bioactivity
  • Chlorobenzoyl Derivatives: Ethyl 2-[(2-chlorobenzoyl)amino]acetate (CAS 66824-94-0) replaces the chloroacetyl group with a 2-chlorobenzoyl moiety, enhancing aromaticity and stability but reducing electrophilic reactivity at the α-carbon .
  • Acetoacetyl Derivatives: Ethyl 4-(acetoacetylamino)benzoate (CAS 30764-23-9) introduces a β-keto ester group, enabling keto-enol tautomerism, which may influence chelation properties and biological activity .

Biological Activity

Ethyl 2-[(chloroacetyl)amino]benzoate, also known as Ethyl 4-(2-chloroacetamido)benzoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloroacetyl group can react with nucleophilic sites on proteins, leading to:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites.
  • Receptor Modulation : It may alter receptor function through covalent bonding with receptor proteins .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial and fungal strains. Studies indicate that it can effectively inhibit the growth of:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Certain strains have been reported to be susceptible to this compound .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further development in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Fungal strainsAntifungal activity
Anti-inflammatoryVarious cell linesReduction in cytokine production

Synthesis and Derivatives

The synthesis of this compound involves the reaction of ethyl aminobenzoate with chloroacetyl chloride. This process can yield various derivatives that may exhibit enhanced biological activities or different mechanisms of action. For instance, modifications at the aromatic ring or variations in the alkyl chain can lead to compounds with tailored pharmacological profiles .

Q & A

Q. What are the standard synthetic pathways for Ethyl 2-[(chloroacetyl)amino]benzoate, and what reagents/conditions are typically employed?

The synthesis often involves a multi-step approach starting with the esterification of benzoic acid derivatives. A common method includes reacting 2-aminobenzoic acid ethyl ester with chloroacetyl chloride in the presence of a base like triethylamine or diisopropylethylamine. Solvents such as dichloromethane or DMF are used under controlled temperatures (0–25°C) to prevent side reactions like hydrolysis. Reaction progress is monitored via TLC or HPLC .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, chloroacetyl signals at 4.0–4.2 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight, while fragmentation patterns validate substituents .
  • HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection at ~254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as an intermediate in synthesizing bioactive molecules, such as:

  • Antimicrobial agents : The chloroacetyl group enables nucleophilic substitutions to form thiazole or imidazole derivatives .
  • Prodrug development : The ester moiety can be hydrolyzed in vivo to release active carboxylic acid derivatives .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or over-alkylation) be minimized during synthesis?

Optimization strategies include:

  • Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis compared to polar aprotic solvents like DMF .
  • Base choice : Sterically hindered bases (e.g., diisopropylethylamine) suppress unwanted nucleophilic attacks .
  • Temperature control : Maintaining low temperatures (0–5°C) during chloroacetyl chloride addition minimizes thermal degradation .

Q. What methodologies address contradictions in impurity profiles during scale-up?

Advanced analytical workflows are critical:

  • LC-MS/MS : Identifies trace impurities (e.g., unreacted starting materials or dimerization byproducts) .
  • Reference standards : Use EP/Pharmaceutical-grade impurities (e.g., ethyl 4-chloro-2-oxo-benzothiazoleacetate) for calibration .
  • DoE (Design of Experiments) : Statistically optimizes reaction parameters (e.g., stoichiometry, mixing rates) to reduce variability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies reveal:

  • Hydrolysis : The ester group degrades in humid environments, forming 2-[(chloroacetyl)amino]benzoic acid.
  • Thermal decomposition : Heating above 60°C may yield chloroacetamide derivatives via intramolecular cyclization .
  • Light sensitivity : UV exposure can cleave the C-Cl bond, necessitating amber glass storage .

Q. What strategies are used to evaluate the compound’s bioactivity in preclinical models?

Methodologies include:

  • In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
  • Metabolic stability : Liver microsome studies quantify hydrolysis rates to predict pharmacokinetics .

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